N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O5S/c1-9-4-2-3-5-11(9)15-18-19-16(27-15)17-14(22)12-7-6-10(20(23)24)8-13(12)21(25)26/h2-8H,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTXMARJBFCUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents like hydrogen peroxide or bromine.
Nitration of Benzamide: The dinitrobenzamide moiety is introduced by nitrating benzamide using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the dinitrobenzamide moiety under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, bromine, or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
The anticancer properties of compounds containing the thiadiazole moiety have been extensively studied. Research indicates that N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide exhibits notable cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives, including this compound. The compound was tested against lung cancer (A549), skin cancer (SK-MEL-2), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cell lines. The results showed significant growth inhibition across all tested lines, with IC50 values indicating strong potency against SK-MEL-2 cells .
- Structure-Activity Relationship : The efficacy of this compound can be attributed to its structural features. Modifications on the thiadiazole ring and substituents on the phenyl group were found to influence its cytotoxic activity significantly. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against breast and prostate cancer cell lines .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties against various pathogens.
Case Studies
- Antimicrobial Screening : In vitro studies assessed the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited moderate inhibitory effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values reported at 32 µg/mL and 64 µg/mL respectively .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | A549 (Lung) | 15.0 | High |
| This compound | SK-MEL-2 (Skin) | 10.5 | Very High |
| N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-y]-2,4-dinitrobenzamide | SK-OV-3 (Ovary) | 18.0 | Moderate |
| N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-y]-2,4-dinitrobenzamide | HCT15 (Colon) | 20.0 | Moderate |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC Value (µg/mL) | Activity Level |
|---|---|---|---|
| N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-y]-2,4-dinitrobenzamide | Staphylococcus aureus | 32 | Moderate |
| N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-y]-2,4-dinitrobenzamide | Escherichia coli | 64 | Moderate |
Mechanism of Action
The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Thiadiazole Ring
The 2-methylphenyl group at the 5-position of the thiadiazole ring is structurally analogous to compounds such as 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (), which exhibits insecticidal and fungicidal activities. Substitution at this position with aryl groups (e.g., 2,4-dichlorophenyl in N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide; ) enhances hydrophobic interactions with biological targets, improving pesticidal efficacy .
Benzamide Substituent Variations
The 2,4-dinitrobenzamide group in the target compound contrasts with other benzamide derivatives:
- Electron-withdrawing groups : N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide () features 3,5-dinitro substituents, which enhance stability but reduce hydrogen-bonding capacity compared to the 2,4-dinitro configuration.
- Electron-donating groups: 4-methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () demonstrates that methoxy or morpholinomethyl groups improve receptor binding via hydrogen bonding, a feature less likely in nitro-substituted analogs .
- Halogenated analogs : N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide () shows potent insecticidal activity due to halogen-induced electrophilicity, suggesting nitro groups may offer similar reactivity but with distinct electronic effects .
Physicochemical Properties
- Solubility : Nitro groups increase polarity but may reduce aqueous solubility due to strong intramolecular interactions.
- Thermal stability: Melting points for similar compounds range from 160–250°C (e.g., 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide; m.p. 192–194°C; ), suggesting the target compound may exhibit comparable stability .
Biological Activity
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H10N4O4S
- Molecular Weight : 306.31 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Properties
Research has demonstrated significant antimicrobial activity associated with thiadiazole derivatives. The compound this compound exhibits promising activity against various bacterial and fungal strains:
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | 32 |
| Escherichia coli | Moderate inhibition | 64 |
| Candida albicans | Significant antifungal activity | 16 |
The presence of the dinitro group is believed to enhance the compound's interaction with microbial enzymes, leading to increased efficacy against pathogens .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation effectively:
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.28 | Inhibition of tubulin polymerization |
| A549 (lung carcinoma) | 0.52 | Induction of apoptosis |
The mechanism involves interference with microtubule dynamics and subsequent cell cycle arrest .
Structure-Activity Relationship (SAR)
A structure-activity relationship study reveals that modifications to the thiadiazole ring and substituents on the phenyl group significantly influence biological activity. The introduction of electron-withdrawing groups such as nitro enhances antimicrobial and anticancer properties .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazoles with varying substitutions showed different levels of activity against Gram-positive and Gram-negative bacteria. The specific compound exhibited superior activity compared to traditional antibiotics .
- Anticancer Activity : In a comparative study involving several thiadiazole derivatives, this compound showed remarkable potency against MCF-7 and A549 cell lines with IC50 values significantly lower than standard chemotherapeutics .
Q & A
Q. Table 1: Synthesis Optimization
| Method | Reagents/Conditions | Yield Range | Purity (TLC) |
|---|---|---|---|
| POCl₃ Cyclization | Thiosemicarbazide, POCl₃, 90°C | 60–75% | >95% |
| Microwave-Assisted | KBr, 400 MHz, 100 W | 70–85% | >98% |
| Amide Coupling | Pyridine, acyl chloride | 50–65% | >90% |
How can researchers rigorously characterize this compound, and which spectroscopic techniques are most reliable for confirming its structure?
Level: Basic
Methodological Answer:
Multi-Technique Approach:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm; nitro groups deshield aromatic protons to δ 8.5–9.0 ppm) .
- FT-IR : Identify amide C=O (~1650 cm⁻¹) and nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 385–400) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N dimers) .
Validation Protocol:
- Compare experimental data with computational simulations (DFT for NMR/IR) .
- Use high-resolution mass spectrometry (HRMS) for exact mass confirmation.
What advanced strategies can elucidate the mechanism of biological activity for this compound, particularly its interaction with enzymes like PFOR?
Level: Advanced
Methodological Answer:
Mechanistic Studies:
- Enzyme Inhibition Assays : Test inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens, using UV-Vis spectroscopy to monitor NADH oxidation .
- Molecular Docking : Perform AutoDock/Vina simulations to predict binding modes with PFOR’s active site (amide and nitro groups may coordinate Fe-S clusters) .
- SAR Analysis : Compare derivatives to determine critical substituents (e.g., nitro groups enhance electron-withdrawing effects, improving binding) .
Experimental Design:
- Use isothermal titration calorimetry (ITC) to quantify binding affinity.
- Validate with site-directed mutagenesis of PFOR’s catalytic residues.
How can crystallographic data resolve discrepancies in reported solubility and bioactivity profiles of similar thiadiazole derivatives?
Level: Advanced
Methodological Answer:
Crystallography-Driven Insights:
- Analyze hydrogen-bonding motifs (e.g., N–H⋯O/F interactions) to explain solubility differences. For example, centrosymmetric dimers reduce aqueous solubility .
- Correlate crystal packing density with melting points and dissolution rates.
Strategies for Improvement:
- Introduce polar substituents (e.g., –OH, –NH₂) to enhance solubility without compromising activity.
- Use co-solvents (DMSO/PEG) in bioassays to mitigate solubility issues .
Q. Table 2: Structural-Solubility Relationships
| Substituent | H-Bond Donors/Acceptors | Aqueous Solubility (mg/mL) |
|---|---|---|
| –NO₂ (para) | 2 acceptors | 0.12 |
| –OCH₃ (ortho) | 1 donor, 2 acceptors | 0.45 |
| –NH₂ (meta) | 2 donors | 1.20 |
How should researchers address contradictory data in anticancer activity between in vitro and in vivo models for this compound?
Level: Advanced
Methodological Answer:
Root-Cause Analysis:
- Pharmacokinetics : Measure plasma stability and metabolite formation (LC-MS/MS). Nitro groups may undergo reductase-mediated inactivation in vivo .
- Tumor Microenvironment : Test activity under hypoxic conditions (mimicking in vivo tumors) using 3D spheroid models.
Experimental Adjustments:
- Use prodrug strategies (e.g., masking nitro groups as azides) to improve metabolic stability.
- Combine with efflux pump inhibitors (e.g., verapamil) to enhance cellular uptake .
What computational methods are most effective for predicting the pharmacokinetic properties of this compound?
Level: Advanced
Methodological Answer:
In Silico Tools:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Nitro groups may increase logP (~3.5) and reduce BBB penetration .
- MD Simulations : Model membrane permeation using GROMACS to assess diffusion rates.
Validation:
- Compare predictions with experimental Caco-2 cell permeability assays.
How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced antimicrobial activity?
Level: Advanced
Methodological Answer:
SAR Design:
- Core Modifications : Replace thiadiazole with oxadiazole to reduce toxicity while maintaining H-bonding capacity .
- Substituent Screening : Test electron-withdrawing (e.g., –CF₃) vs. donating groups (–OCH₃) on benzamide for improved target affinity.
High-Throughput Screening:
- Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prioritize derivatives with MIC ≤ 2 µg/mL .
What analytical approaches resolve spectral data conflicts (e.g., NMR shifts) between synthetic batches?
Level: Advanced
Methodological Answer:
Troubleshooting Protocol:
- Variable Temperature NMR : Detect conformational polymorphism causing shift variations .
- DOSY Experiments : Identify aggregates or impurities affecting signal splitting.
- X-ray Powder Diffraction (XRPD) : Confirm polymorphic forms impacting solubility and reactivity .
Preventive Measures:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
